5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Coupling reactions: Such as Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Cyclization reactions: These reactions form the heterocyclic pyrimidine ring, often using reagents like methanesulfonyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Furan derivatives: Compounds with a furan ring, often exhibiting antimicrobial and anticancer properties.
Pyrimidine derivatives: Compounds with a pyrimidine ring, widely studied for their therapeutic potential.
Uniqueness
5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHOXYPHENYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of multiple aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H23ClN4O5S |
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Molecular Weight |
527.0 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23ClN4O5S/c1-34-20-11-9-19(10-12-20)28-24(31)23-22(14-27-25(29-23)36(2,32)33)30(16-21-4-3-13-35-21)15-17-5-7-18(26)8-6-17/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
ONACQWOZPCVFKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
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